Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate
Overview
Description
Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tert-butyl group, a diazepane ring, and an aminopyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as diethanolamine and a suitable amine.
Introduction of the Aminopyridine Moiety: The aminopyridine group can be introduced through a nucleophilic substitution reaction, where the diazepane ring reacts with 3-aminopyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used, with reaction conditions typically involving heat and a suitable solvent.
Major Products Formed:
Oxidation Products: Depending on the specific oxidation reaction, products can include alcohols, ketones, or carboxylic acids.
Reduction Products: Reduction reactions can yield amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of various derivatives of the original compound.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes. Medicine: Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminopyridine moiety can bind to receptors or enzymes, modulating their activity. The diazepane ring may contribute to the compound's ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but with a different position of the aminopyridine group.
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness: The uniqueness of tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate lies in its specific arrangement of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(3-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-5-8-18(10-11-19)13-12(16)6-4-7-17-13/h4,6-7H,5,8-11,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTFNICVWBTAPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132621 | |
Record name | 1,1-Dimethylethyl 4-(3-amino-2-pyridinyl)hexahydro-1H-1,4-diazepine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147539-31-9 | |
Record name | 1,1-Dimethylethyl 4-(3-amino-2-pyridinyl)hexahydro-1H-1,4-diazepine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147539-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(3-amino-2-pyridinyl)hexahydro-1H-1,4-diazepine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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